![molecular formula C11H15BO2 B13037112 [(E)-5-phenylpent-1-enyl]boronic acid CAS No. 161282-94-6](/img/structure/B13037112.png)
[(E)-5-phenylpent-1-enyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-5-phenylpent-1-enyl]boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl-substituted pentenyl chain. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-5-phenylpent-1-enyl]boronic acid typically involves the hydroboration of an appropriate alkyne or alkene precursor. One common method is the hydroboration of (E)-5-phenylpent-1-yne using a borane reagent such as borane-dimethyl sulfide complex (BH₃·DMS). The reaction proceeds under mild conditions, often at room temperature, and is followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH) to yield the desired boronic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar hydroboration-oxidation processes but optimized for larger volumes. Catalysts and automated systems are employed to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
[(E)-5-phenylpent-1-enyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or aldehyde.
Reduction: Reduction reactions can convert the boronic acid to a borane or boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a base.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) in Suzuki-Miyaura coupling.
Major Products
Oxidation: Phenylpentanol or phenylpentanal.
Reduction: Phenylpentylborane or phenylpentylboronate ester.
Substitution: Biphenyl derivatives when coupled with aryl halides.
科学的研究の応用
Chemistry
[(E)-5-phenylpent-1-enyl]boronic acid is extensively used in organic synthesis for constructing complex molecules. Its role in Suzuki-Miyaura coupling makes it invaluable for synthesizing biaryl compounds, which are key intermediates in pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which are relevant in cancer therapy. The boronic acid moiety interacts with active sites of enzymes, providing a basis for drug design.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-boron bonds makes it useful in the development of boron-containing polymers with unique properties.
作用機序
The mechanism by which [(E)-5-phenylpent-1-enyl]boronic acid exerts its effects often involves the formation of boron-oxygen or boron-nitrogen bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps.
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- (E)-2-phenylethenylboronic acid
- (E)-4-phenylbut-1-enylboronic acid
Uniqueness
[(E)-5-phenylpent-1-enyl]boronic acid is unique due to its extended alkyl chain, which provides additional flexibility and steric properties compared to shorter-chain analogs. This can influence its reactivity and the types of products formed in coupling reactions. Its specific structure allows for the formation of more complex and diverse molecular architectures.
By understanding the properties and applications of this compound, researchers can leverage its potential in various fields, from synthetic chemistry to medicinal research.
特性
CAS番号 |
161282-94-6 |
|---|---|
分子式 |
C11H15BO2 |
分子量 |
190.05 g/mol |
IUPAC名 |
[(E)-5-phenylpent-1-enyl]boronic acid |
InChI |
InChI=1S/C11H15BO2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,6-8,10,13-14H,2,5,9H2/b10-6+ |
InChIキー |
DYPVJGGUQFQIFY-UXBLZVDNSA-N |
異性体SMILES |
B(/C=C/CCCC1=CC=CC=C1)(O)O |
正規SMILES |
B(C=CCCCC1=CC=CC=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


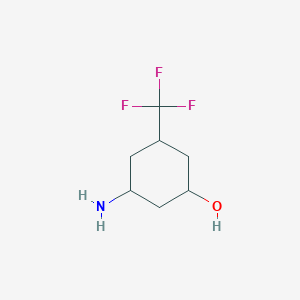
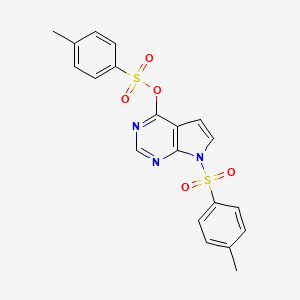
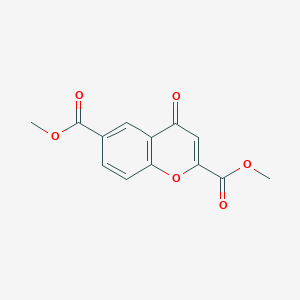

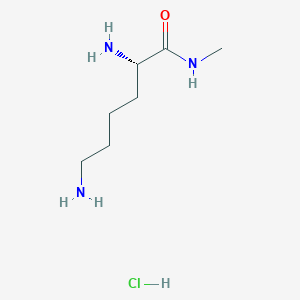
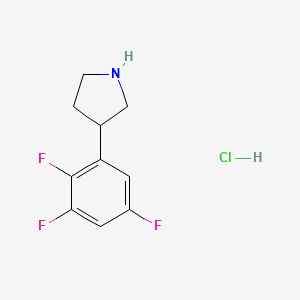
![Tert-butyl hydrogen carbonate;5-[[8-methyl-3,6,10,13-tetrakis[(2-methylpropan-2-yl)oxycarbonyl]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoic acid](/img/structure/B13037067.png)


![Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13037094.png)


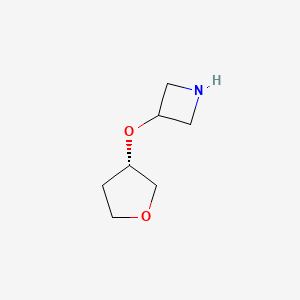
![7-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13037110.png)
